Endusamycin

説明

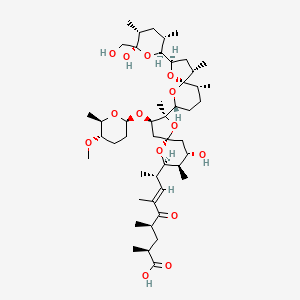

Structure

2D Structure

特性

CAS番号 |

100242-41-9 |

|---|---|

分子式 |

C47H78O14 |

分子量 |

867.1 g/mol |

IUPAC名 |

(E,2S,4R,8S)-8-[(2S,3R,5S,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5R,6R,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid |

InChI |

InChI=1S/C47H78O14/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-32(9)34(49)21-45(59-41)22-38(56-39-16-14-35(54-12)33(10)55-39)44(11,61-45)37-15-13-29(6)47(58-37)31(8)20-36(57-47)42-27(4)19-30(7)46(53,23-48)60-42/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52)/b24-17+/t25-,26+,27+,28+,29-,30-,31+,32-,33-,34+,35+,36-,37-,38-,39+,41-,42+,44-,45+,46+,47-/m1/s1 |

InChIキー |

IXZQKHXEQYZXTP-RATZTJMHSA-N |

同義語 |

endusamycin |

製品の起源 |

United States |

Foundational & Exploratory

Endusamycin: A Technical Guide to Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endusamycin is a polycyclic ether antibiotic produced by the bacterium Streptomyces endus subsp. aureus. As a member of the polyether ionophore class of antibiotics, it demonstrates significant biological activity, including antibacterial properties against Gram-positive and anaerobic bacteria, as well as promising antitumor activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting key data, detailed experimental protocols, and workflow visualizations to support further research and development.

Introduction

This compound, initially designated CP-63,517, was first identified from a strain of Streptomyces endus subsp. aureus (ATCC 39574). It belongs to the glycosyl polyether subclass of polyketides, which are known for their diverse biological activities.[1] The potential of this compound as a therapeutic agent is underscored by its efficacy against coccidia in poultry and its ability to stimulate propionic acid production. Recent advancements in metabolic engineering have significantly increased the production titer of this compound, paving the way for more extensive investigation and potential industrialization.[1][2] This guide serves as a comprehensive resource for researchers aiming to work with this promising natural product.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented below.

Table 1: Physicochemical Properties of this compound [3]

| Property | Value |

| Molecular Formula | C47H77O14Na (Sodium Salt) |

| Molecular Weight | 867.1 g/mol |

| Melting Point (Free Acid) | 95 - 105 °C |

| Melting Point (Sodium Salt) | 215 - 220 °C |

| UV λmax (Methanol) | 232 nm (log E 4.16) |

| Optical Rotation [α]25D (c 0.5, Methanol) | +47.4° (Free Acid) |

| Optical Rotation [α]25D (c 0.5, Methanol) | +25° (Sodium Salt) |

Table 2: Biological Activity of this compound

| Activity | Target Organisms/Cells | Observations |

| Antibacterial | Gram-positive and anaerobic bacteria | Exhibits inhibitory activity |

| Anticoccidial | Poultry | Effective against coccidia |

| Antitumor | Various tumor cell lines | Demonstrates extensive antitumor activities[2] |

| Growth Promotion | Ruminants | Stimulates propionic acid production in vitro |

Table 3: Enhanced Production of this compound through Metabolic Engineering [1]

| Strain/Condition | Titer (mg/L) | Fold Increase |

| Original Strain | 1580 | - |

| Deletion of competing BGCs | - | 1.2x |

| Doubling of this compound BGC | - | 1.69x |

| Optimized Fermentation Medium | - | 1.69x |

| High-yielding strain YC1109 (Shake-flask) | 5469 | 3.46x |

| High-yielding strain YC1109 (Fed-batch) | 5011 | 3.17x |

Experimental Protocols

Fermentation of Streptomyces endus subsp. aureus ATCC 39574

This protocol describes the cultivation of the wild-type strain for the initial production of this compound.

Materials:

-

Streptomyces endus subsp. aureus (ATCC 39574) freeze-dried culture

-

ATCC Medium 196 (ISP Medium 1) for slant culture

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production fermentation medium (optimization may be required, but a base medium can consist of glucose, yeast extract, peptone, K2HPO4, and MgSO4·7H2O)

-

Erlenmeyer flasks

-

Shaking incubator

Procedure:

-

Rehydration of Freeze-Dried Culture: Aseptically open the vial containing the freeze-dried culture. Withdraw 0.5-1.0 mL of sterile ATCC Medium 196 broth and rehydrate the pellet. Transfer the suspension back to the broth tube.

-

Preparation of Stock Cultures: Use the rehydrated culture to inoculate an ATCC Medium 196 agar slant. Incubate at 26°C for 4-6 days until good growth is observed. These slants can be stored at 4°C for short-term use.

-

Seed Culture Development: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium with a loopful of spores or mycelia from the agar slant. Incubate at 28°C on a rotary shaker at 250 rpm for 48 hours.

-

Production Fermentation: Inoculate a 1 L Erlenmeyer flask containing 200 mL of production medium with a 10% (v/v) inoculum from the seed culture. Incubate at 28°C on a rotary shaker at 250 rpm for 7 days.

Extraction and Isolation of this compound

This protocol outlines a general procedure for the recovery and purification of this compound from the fermentation broth.

Materials:

-

Fermentation broth from S. endus

-

Filter paper or centrifugation equipment

-

Organic solvents (e.g., ethyl acetate, methanol, hexane)

-

Silica gel for column chromatography

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Separation of Biomass: Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.

-

Solvent Extraction: Extract the this compound from both the mycelial cake and the broth filtrate using a suitable organic solvent like ethyl acetate. Pool the organic extracts.

-

Concentration: Concentrate the pooled organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: Subject the crude extract to silica gel column chromatography. Elute with a gradient of solvents, such as a hexane-ethyl acetate gradient, to separate fractions based on polarity.

-

Purification: Monitor the fractions by thin-layer chromatography (TLC) or HPLC. Pool the fractions containing this compound and further purify using preparative HPLC with a C18 column and a suitable mobile phase (e.g., methanol-water gradient).

-

Crystallization: Concentrate the purified fractions to yield this compound. The free acid can be obtained by careful acidification, and the sodium salt can be formed by treatment with a sodium-containing base, followed by crystallization.

Structure Elucidation

This protocol provides a general workflow for determining the chemical structure of the isolated this compound.

Materials:

-

Purified this compound sample

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS) (e.g., ESI-MS)

-

Infrared (IR) spectrometer

-

Deuterated solvents (e.g., CDCl3, CD3OD)

Procedure:

-

Mass Spectrometry: Obtain the high-resolution mass spectrum to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance Spectroscopy:

-

Acquire 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons.

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between protons and carbons and to assemble the structural fragments.

-

-

Infrared Spectroscopy: Analyze the IR spectrum to identify key functional groups present in the molecule (e.g., hydroxyl, carbonyl, ether linkages).

-

Data Integration and Structure Determination: Combine the data from MS, NMR, and IR to piece together the complete chemical structure of this compound.

Antimicrobial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacteria.

Materials:

-

Purified this compound

-

Susceptible bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the wells of a 96-well plate.

-

Inoculation: Dilute the standardized bacterial suspension and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (no drug) and negative (no bacteria) control wells.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Caption: Workflow for the discovery and characterization of this compound.

Caption: Generalized mechanism of action for a polyether ionophore like this compound.

Conclusion

This compound represents a polyether antibiotic with significant potential for development in both veterinary and human medicine. The protocols and data presented in this guide offer a foundational resource for researchers. The successful overproduction of this compound through metabolic engineering highlights the feasibility of producing this compound on a larger scale. Future research should focus on a more detailed elucidation of its mechanism of action in tumor cells, preclinical evaluation of its efficacy and safety, and the exploration of its biosynthetic pathway to generate novel derivatives with improved therapeutic properties.

References

- 1. Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agscientific.com [agscientific.com]

Endusamycin: A Technical Deep-Dive into its Chemical Architecture and Stereochemical Nuances

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endusamycin, a complex polycyclic ether antibiotic, presents a compelling scaffold for antimicrobial and anticancer research. This document provides a comprehensive technical overview of its chemical structure, stereochemistry, and known biological activities. While quantitative data on its biological efficacy remains limited in publicly accessible literature, this guide consolidates the available information, offering a foundational resource for researchers in natural product synthesis, medicinal chemistry, and oncology.

Chemical Structure and Stereochemistry

This compound is a glycosidic polyether antibiotic produced by the bacterium Streptomyces endus subsp. aureus.[1] Its complex molecular architecture is characterized by a series of interconnected cyclic ether rings, a spiroketal system, and a glycosidically linked deoxysugar moiety.

Molecular Formula and IUPAC Name

The chemical formula for this compound is C₄₇H₇₈O₁₄ .[2] Its systematic IUPAC name, which precisely defines its intricate stereochemistry, is (E,2S,4R,8S)-8-[(2S,3R,5S,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5R,6R,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid .[2]

Two-Dimensional Structure

The 2D chemical structure of this compound, illustrating the connectivity of its atoms and functional groups, is presented below. The stereochemistry at each chiral center is explicitly defined in the IUPAC name.

Caption: 2D chemical structure of this compound.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound, including spectroscopic and crystallographic analyses, are not extensively available in the public domain. However, some fundamental physicochemical properties have been reported.

| Property | Value | Reference |

| Molecular Weight | 867.1 g/mol | [2] |

| Exact Mass | 866.53915716 Da | [2] |

| Melting Point (Free Acid) | 95-105 °C | [1] |

| Melting Point (Sodium Salt) | 215-220 °C | [1] |

| Optical Rotation (Free Acid) | [α]²⁵D +47.4° (c 0.5, methanol) | [1] |

| Optical Rotation (Sodium Salt) | [α]²⁵D +25° (c 0.5, methanol) | [1] |

| UV λmax | 232 nm (log ε 4.16) | [1] |

Table 1: Physicochemical Properties of this compound.

Biological Activity

This compound has demonstrated notable biological activity, primarily as an antibacterial and antitumor agent.

Antibacterial Activity

Anticancer Activity

Recent studies have highlighted the potent antitumor activities of this compound.[3] It shows inhibitory effects against a range of cancer cell lines and is reported to be more effective against breast cancer stem cells than the related polyether antibiotic, salinomycin.[3] Quantitative data, such as IC50 values for specific cancer cell lines, are not widely reported.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The primary mechanism of this compound's antitumor activity is attributed to its ability to target and inhibit the Wnt/β-catenin signaling pathway.[3] This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This binding event leads to the phosphorylation of LRP6 and the recruitment of the destruction complex (comprising Axin, APC, GSK-3β, and CK1) to the plasma membrane. This prevents the phosphorylation and subsequent proteasomal degradation of β-catenin. Stabilized β-catenin then accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of target genes involved in cell proliferation and survival.

While the precise molecular target of this compound within this pathway has not been definitively elucidated in the available literature, it is hypothesized to interfere with the initial stages of signal transduction, potentially by disrupting the function of the LRP6 co-receptor.

Caption: Hypothesized mechanism of this compound in the Wnt/β-catenin signaling pathway.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not extensively detailed in the primary literature. The following sections provide a generalized overview based on available information.

Isolation and Purification

This compound is produced by fermentation of Streptomyces endus subsp. aureus (ATCC 39574). The recovery and purification from the fermentation broth are achieved using "standard procedures," which typically involve the following steps:

Caption: Generalized workflow for the isolation and purification of this compound.

Total Synthesis

To date, a total synthesis of this compound has not been reported in the peer-reviewed literature. The complexity of its polycyclic ether core and the dense stereochemical information present significant challenges for synthetic chemists.

Antimicrobial Susceptibility Testing

Standard methods such as broth microdilution or agar diffusion assays are typically employed to determine the MIC of antibacterial compounds. A generalized workflow for a broth microdilution assay is as follows:

References

In Vitro Antibacterial Spectrum of Endusamycin Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endusamycin, a polycyclic ether ionophore antibiotic, has demonstrated notable in vitro activity against a range of Gram-positive bacteria. As a member of the ionophore class of antibiotics, its mechanism of action is predicated on the disruption of ion gradients across the bacterial cell membrane, a mode of action that is distinct from many classes of antibiotics that target cell wall synthesis, protein synthesis, or DNA replication. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, including available comparative data for other polyether ionophores. It details the experimental protocols for determining antibacterial susceptibility and illustrates the mechanism of action and experimental workflows through diagrams generated using the DOT language. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Introduction

This compound, also known as CP-63,517, is a novel polycyclic ether antibiotic produced by Streptomyces endus subsp. aureus. It exhibits a range of biological activities, including in vitro antibacterial action specifically against Gram-positive and anaerobic bacteria. The unique structure of this compound allows it to form lipid-soluble complexes with cations, facilitating their transport across biological membranes and thereby disrupting the essential electrochemical gradients necessary for bacterial cell survival. This guide synthesizes the available information on its antibacterial spectrum and provides standardized methodologies for its evaluation.

In Vitro Antibacterial Spectrum

While specific minimum inhibitory concentration (MIC) data for this compound against a wide array of Gram-positive bacteria is not extensively available in the public domain, the activity of related polyether ionophores provides a valuable comparative context. The following table summarizes the MIC values for several well-studied polyether ionophores against clinically important Gram-positive pathogens. This data is derived from a review of the antibacterial activity of this class of compounds.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Polyether Ionophores against Gram-Positive Bacteria

| Antibiotic | Bacterial Strain | MIC (µg/mL) |

| Monensin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.5 - 4 |

| Vancomycin-Resistant Enterococcus (VRE) | 8 - 16 | |

| Salinomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.5 - 4 |

| Vancomycin-Resistant Enterococcus (VRE) | 8 - 16 | |

| Narasin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.5 - 4 |

| Vancomycin-Resistant Enterococcus (VRE) | 8 - 16 |

Note: Specific MIC data for this compound is not provided in the cited literature. The data presented for other polyether ionophores is to serve as a reference for the expected range of activity for this class of antibiotics.

Mechanism of Action

This compound, like other polyether ionophores, functions as a cation transporter, disrupting the electrochemical balance across the bacterial cell membrane. This process is not dependent on specific membrane protein receptors but rather on the physicochemical properties of the antibiotic and the lipid bilayer.

The proposed mechanism involves the following steps:

-

Complexation: The lipophilic exterior of the this compound molecule allows it to readily insert into the bacterial cell membrane. Its polar interior, rich in oxygen atoms, chelates a specific cation (e.g., K⁺, Na⁺) from the extracellular environment, forming a neutral, lipid-soluble complex.

-

Translocation: This complex then diffuses across the lipid bilayer, carrying the cation into the bacterial cytoplasm.

-

Decomplexation: Once inside the cell, the cation is released, disrupting the normal intracellular ion concentration.

-

Proton Exchange: To maintain electroneutrality, the ionophore may then bind a proton (H⁺) from the cytoplasm and transport it out of the cell, leading to cytoplasmic acidification and disruption of the proton motive force.

This continuous and uncontrolled transport of ions dissipates the membrane potential, which is crucial for essential cellular processes such as ATP synthesis, nutrient uptake, and maintenance of intracellular pH. The collapse of these vital functions ultimately leads to bacterial cell death.

Caption: Mechanism of action of this compound as a cation-proton ionophore.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound relies on standardized susceptibility testing methods. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a Gram-positive bacterium.

Materials:

-

This compound stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Positive control (broth with bacterial inoculum, no antibiotic).

-

Negative control (broth only).

-

Incubator (35°C ± 2°C).

-

Microplate reader or visual inspection aid.

Procedure:

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of the this compound stock solution is prepared in CAMHB directly in the 96-well plate.

-

Inoculation: Each well (except the negative control) is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or with a microplate reader.

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion

This compound is a potent polyether ionophore antibiotic with a demonstrated in vitro activity against Gram-positive bacteria. Its mechanism of action, centered on the disruption of fundamental cellular ion gradients, presents a compelling avenue for the development of new antibacterial therapies, particularly in the context of rising resistance to conventional antibiotics. While specific and comprehensive MIC data for this compound remains to be fully elucidated in publicly accessible literature, the comparative data from other ionophores suggest a promising spectrum of activity. The standardized protocols outlined in this guide provide a robust framework for the further evaluation of this compound and other novel ionophore antibiotics, facilitating the rigorous and reproducible assessment of their antibacterial potential. Further research is warranted to fully characterize the antibacterial spectrum of this compound and to explore its therapeutic applications.

Endusamycin: A Technical Guide to its Antitumor Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endusamycin is a polyether ionophore antibiotic produced by Streptomyces endus subsp. aureus.[1] Initially identified for its antibacterial and antiparasitic properties, recent research has highlighted its potent antitumor activities against a broad spectrum of cancer cell lines. This has generated significant interest in this compound and its derivatives as potential novel anticancer therapeutics. This technical guide provides a comprehensive overview of the current understanding of this compound's antitumor activity, its mechanism of action, and detailed experimental protocols for its evaluation.

Data Presentation: Antitumor Activity of this compound

Below is a summary of the known antitumor activities of this compound:

| Cancer Type | Cell Line(s) | Reported Activity | Reference |

| Broad Spectrum | 39 different cancer cell lines | Potent inhibitory activity | [2] |

| Breast Cancer | Breast Cancer Stem Cells | Greater efficacy compared to Salinomycin | [2] |

| Bladder Cancer | (Specific cell lines not detailed) | A derivative, End-16, shows superior efficacy and safety compared to cisplatin | Not specified |

Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway

This compound exerts its antitumor effects primarily through the disruption of the canonical Wnt/β-catenin signaling pathway. This pathway is essential for embryonic development and adult tissue homeostasis, but its aberrant activation is a hallmark of many cancers, contributing to tumor initiation, growth, and the maintenance of cancer stem cells.[2][3][4][5] this compound's inhibitory action is believed to occur at the level of the Wnt co-receptor LRP6, preventing its phosphorylation and leading to its degradation. This initiates a cascade of events that culminates in the suppression of target gene transcription responsible for cell proliferation and survival.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antitumor activity of this compound.

Experimental Workflow

References

- 1. This compound, a novel polycyclic ether antibiotic produced by a strain of Streptomyces endus subsp. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Wnt signaling and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Drug Discovery Approaches to Target Wnt Signaling in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt Signaling in Cancer Stem Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

Endusamycin's Inhibition of the Wnt/β-catenin Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endusamycin, a polyether ionophore antibiotic, has emerged as a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical cascade in embryonic development and adult tissue homeostasis that is frequently dysregulated in cancer. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in disrupting the Wnt/β-catenin pathway. It consolidates available quantitative data, details key experimental protocols for studying its effects, and presents visual representations of the signaling cascade and experimental workflows to support further research and drug development efforts in oncology, particularly in the context of cancer stem cells.

Introduction to the Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in cell proliferation, differentiation, and fate determination.[1][2][3][4][5] In the "off-state," a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin. This phosphorylation targets β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

Upon binding of a Wnt ligand to its Frizzled (Fzd) receptor and the co-receptor Low-density Lipoprotein Receptor-related Protein 5 or 6 (LRP5/6), the destruction complex is recruited to the plasma membrane. This leads to the inhibition of β-catenin phosphorylation. Consequently, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-Myc and Cyclin D1, which drive cell proliferation.

Dysregulation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, where its aberrant activation promotes tumor initiation, growth, and the maintenance of cancer stem cells (CSCs).[1][6][7] CSCs are a subpopulation of tumor cells with self-renewal and differentiation capabilities, contributing to tumor recurrence and therapeutic resistance.

This compound: A Novel Inhibitor of Wnt/β-catenin Signaling

This compound is a glycosyl polyether antibiotic produced by Streptomyces endus subsp. aureus.[7] It belongs to the nanchangmycin class of compounds, which have demonstrated significant anti-cancer properties.[6][7] Recent research has identified this compound and its analogs as potent inhibitors of the Wnt/β-catenin signaling pathway, exhibiting efficacy against a broad range of cancer cell types.[6][7] Notably, this compound has shown greater potency against breast cancer stem cells compared to the well-studied ionophore, salinomycin.[7]

Mechanism of Action

The primary mechanism by which this compound and its analogs inhibit the Wnt/β-catenin pathway is through the disruption of the Wnt co-receptor LRP6.[1][2] Specifically, these compounds have been shown to:

-

Inhibit LRP6 Phosphorylation: Activation of the Wnt pathway is initiated by the phosphorylation of LRP6. This compound and related compounds block this critical phosphorylation event.[1][2]

-

Induce LRP6 Degradation: Following the inhibition of phosphorylation, these compounds promote the degradation of the LRP6 protein.[1][2]

By targeting an early and essential step in the activation of the Wnt cascade, this compound effectively prevents the downstream accumulation of β-catenin and the subsequent transcription of Wnt target genes. This leads to a reduction in cancer cell proliferation and survival.

Quantitative Data on this compound and its Analogs

The following table summarizes the available quantitative data on the inhibitory activity of this compound's structural analog, Nanchangmycin, on cancer cells. While specific IC50 values for this compound's direct inhibition of the Wnt/β-catenin pathway are not yet publicly available, the data for its close analog provides a strong indication of its potency.

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| Nanchangmycin | MCF-7 (Breast Cancer) | MTT Cytotoxicity Assay | 0.8 µM | [7] |

| Nanchangmycin | A549 (Lung Cancer) | MTT Cytotoxicity Assay | 1.2 µM | [7] |

| Nanchangmycin | HCT116 (Colon Cancer) | MTT Cytotoxicity Assay | 0.5 µM | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the inhibitory effects of this compound on the Wnt/β-catenin signaling pathway.

Cell Culture and Reagents

-

Cell Lines: HEK293T (for reporter assays), breast cancer cell lines (e.g., MCF-7, MDA-MB-231), and other cancer cell lines of interest.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Reagents: this compound (dissolved in a suitable solvent like DMSO), Wnt3a conditioned medium or recombinant Wnt3a protein, and antibodies for Western blotting (anti-LRP6, anti-phospho-LRP6, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, and anti-β-actin).

Luciferase Reporter Assay (TOP/FOP-Flash Assay)

This assay is used to quantify the transcriptional activity of the TCF/LEF family of transcription factors, which is a direct measure of Wnt/β-catenin signaling activity.

-

Transfection: Co-transfect HEK293T cells with either the TOP-Flash (containing wild-type TCF/LEF binding sites) or FOP-Flash (containing mutated TCF/LEF binding sites, as a negative control) reporter plasmid, along with a Renilla luciferase plasmid (for normalization).

-

Treatment: After 24 hours, treat the cells with Wnt3a conditioned medium or recombinant Wnt3a protein in the presence of varying concentrations of this compound or vehicle control.

-

Lysis and Measurement: After a further 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Analysis: Normalize the TOP-Flash and FOP-Flash firefly luciferase activities to the Renilla luciferase activity. The ratio of TOP/FOP activity indicates the level of Wnt/β-catenin signaling.

Western Blot Analysis

This technique is used to determine the protein levels of key components of the Wnt/β-catenin pathway.

-

Cell Treatment and Lysis: Treat cancer cells with Wnt3a and varying concentrations of this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against LRP6, phospho-LRP6, β-catenin, c-Myc, Cyclin D1, and β-actin overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells.

-

Cell Seeding: Plate single cells from a cancer cell line (e.g., MCF-7) at a low density in ultra-low attachment plates with a serum-free mammosphere culture medium.

-

Treatment: Treat the cells with varying concentrations of this compound or vehicle control.

-

Sphere Formation: Culture the cells for 7-10 days to allow for the formation of mammospheres.

-

Quantification: Count the number and measure the size of the mammospheres formed in each condition. A decrease in the number and size of mammospheres indicates an inhibition of CSC self-renewal.

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of the Wnt/β-catenin pathway by this compound.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound's effect on Wnt signaling.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for cancers driven by aberrant Wnt/β-catenin signaling. Its mechanism of action, targeting the LRP6 co-receptor, offers a distinct advantage by intervening at an early stage of pathway activation. The enhanced potency of this compound against cancer stem cells highlights its potential to address tumor recurrence and therapeutic resistance.

Future research should focus on several key areas:

-

In vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models of various cancers.

-

Pharmacokinetics and Pharmacodynamics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and delivery.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or other targeted therapies.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency, selectivity, and drug-like properties.

The continued investigation of this compound and its derivatives holds significant promise for the development of novel and effective anti-cancer therapies that target the Wnt/β-catenin signaling pathway.

References

- 1. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt/β‐catenin signaling: Structure, assembly and endocytosis of the signalosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt/β-catenin signaling in cancers and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aglycone Polyether Nanchangmycin and Its Homologues Exhibit Apoptotic and Antiproliferative Activities against Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Studies of Endusamycin in Cell Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endusamycin is a glycosyl polyether antibiotic produced by Streptomyces endus subsp. aureus.[1] Exhibiting potent anticancer properties, this compound and its analogues have demonstrated significant inhibitory activity against a range of cancer cells.[1] Notably, it has shown superior efficacy against breast cancer stem cells when compared to salinomycin.[1] The primary mechanism of action for this compound is the targeted inhibition of the Wnt/β-catenin signaling pathway, a critical pathway in cancer cell proliferation and survival.[1] This technical guide provides an in-depth overview of the methodologies for conducting preliminary toxicity studies of this compound in cell cultures, including data presentation formats and visualizations of key cellular pathways and experimental workflows.

Data Presentation

Comprehensive in vitro toxicity studies are crucial for characterizing the therapeutic potential and safety profile of novel compounds like this compound. The following tables provide a structured format for presenting quantitative data from such studies. Note: Specific experimental data for this compound is not currently available in the public domain. The tables below are templates for data presentation.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | Data not available | Data not available | Data not available |

| MDA-MB-231 | Breast Adenocarcinoma | Data not available | Data not available | Data not available |

| HCT-116 | Colorectal Carcinoma | Data not available | Data not available | Data not available |

| A549 | Lung Carcinoma | Data not available | Data not available | Data not available |

| Control (non-cancerous cell line) | e.g., MCF-10A | Data not available | Data not available | Data not available |

Table 2: Effect of this compound on Cancer Cell Viability

| Cell Line | Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| MCF-7 | 0.1 | Data not available | Data not available | Data not available |

| 1 | Data not available | Data not available | Data not available | |

| 10 | Data not available | Data not available | Data not available | |

| MDA-MB-231 | 0.1 | Data not available | Data not available | Data not available |

| 1 | Data not available | Data not available | Data not available | |

| 10 | Data not available | Data not available | Data not available |

Table 3: Induction of Apoptosis by this compound

| Cell Line | Concentration (µM) | % Apoptotic Cells (48h) |

| MCF-7 | 1 | Data not available |

| 5 | Data not available | |

| 10 | Data not available | |

| MDA-MB-231 | 1 | Data not available |

| 5 | Data not available | |

| 10 | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro toxicity of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, and distinguishes between viable, apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 48 hours). Include untreated control wells.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Canonical Wnt/β-catenin signaling pathway.

Caption: Proposed mechanism of this compound action.

Caption: Experimental workflow for in vitro cytotoxicity testing.

Conclusion

This compound is a promising anticancer agent that warrants further investigation. Its mechanism of action through the inhibition of the Wnt/β-catenin signaling pathway provides a strong rationale for its development as a therapeutic. However, based on currently available public information, there is a notable absence of specific quantitative data on the preliminary toxicity of this compound in cell cultures. The experimental protocols and data table templates provided in this guide are based on standard methodologies for in vitro toxicology and are intended to serve as a framework for future studies. Further research is imperative to establish a comprehensive toxicological profile of this compound, including the determination of IC50 values across a panel of cancer cell lines, and to elucidate the precise molecular interactions with the Wnt/β-catenin pathway. Such data will be critical for advancing this compound through the drug development pipeline.

References

Endusamycin Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Future Prospects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endusamycin, a polyether ionophore antibiotic produced by Streptomyces endus subsp. aureus, has demonstrated a spectrum of biological activities, including antibacterial, anticoccidial, and antitumor effects. While research on this compound itself is established, the exploration of its derivatives remains a nascent field with significant therapeutic potential. This technical guide provides a comprehensive overview of this compound, outlines prospective strategies for the generation of its derivatives, and details the experimental protocols necessary for the evaluation of their biological activities. This document aims to serve as a foundational resource for researchers seeking to explore the chemical space of this compound analogs and unlock their potential as novel therapeutic agents.

Introduction to this compound

This compound is a complex natural product characterized by a polycyclic ether structure. Like other polyether ionophores, its primary mechanism of action involves the disruption of ion gradients across biological membranes, leading to cell death. This activity underpins its observed biological effects.

-

Antibacterial Activity : this compound exhibits activity primarily against Gram-positive bacteria.[1] The disruption of the cell membrane's ion balance is a key factor in its bactericidal action.

-

Anticoccidial Activity : It has shown effectiveness against coccidia in poultry, a common parasitic disease in commercial poultry production.[1]

-

Antitumor Activity : Emerging research suggests that this compound possesses antitumor properties, a promising area for further investigation.

Prospective Avenues for this compound Derivative Synthesis

To date, the scientific literature does not contain extensive reports on the synthesis and biological activities of specific this compound derivatives. However, the elucidation of its biosynthetic gene cluster opens avenues for the rational design and generation of novel analogs through metabolic engineering and semi-synthetic approaches.

Biosynthetic Pathway and Opportunities for Derivatization

The overproduction of this compound has been achieved through metabolic engineering, indicating that the biosynthetic machinery can be manipulated.[2] The proposed biosynthetic pathway provides a roadmap for generating structural diversity.

Caption: Proposed biosynthetic pathway of this compound.

By targeting the "tailoring enzymes" in the biosynthetic pathway, it is theoretically possible to generate a library of this compound derivatives with modified functional groups. These modifications could influence the molecule's solubility, target specificity, and overall biological activity.

Quantitative Data on this compound (Parent Compound)

As specific data for this compound derivatives are not available, this table summarizes the known biological activities of the parent compound. This information serves as a baseline for comparison when evaluating novel derivatives.

| Compound | Target Organism/Cell Line | Biological Activity | Metric | Value | Reference |

| This compound | Gram-positive bacteria | Antibacterial | MIC | Not specified | [1] |

| This compound | Anaerobic bacteria | Antibacterial | MIC | Not specified | [1] |

| This compound | Coccidia in poultry | Anticoccidial | - | Effective | [1] |

| This compound | Various Cancer Cell Lines | Antitumor | IC50 | Not specified | [2] |

Experimental Protocols for Biological Activity Screening

The following are detailed methodologies for key experiments to assess the biological activities of potential this compound derivatives.

In Vitro Antibacterial Activity Assay

Caption: Workflow for in vitro antibacterial susceptibility testing.

Protocol: Broth Microdilution Assay

-

Preparation of Compounds : Dissolve this compound derivatives in a suitable solvent (e.g., DMSO) and prepare a series of twofold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Preparation of Inoculum : Culture the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation : Incubate the plates at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC) : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Determination of Minimum Bactericidal Concentration (MBC) : Aliquots from wells showing no growth are plated on agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial colonies.

In Vitro Anticoccidial Activity Assay

A common method for preliminary screening of anticoccidial activity is an in vitro sporozoite invasion assay.

Protocol: Sporozoite Invasion Assay

-

Cell Culture : Seed Madin-Darby bovine kidney (MDBK) cells in a 96-well plate and grow to confluency.

-

Sporozoite Preparation : Excyst Eimeria oocysts to release sporozoites.

-

Treatment : Treat the confluent MDBK cells with various concentrations of the this compound derivatives.

-

Infection : Add the prepared sporozoites to the treated and untreated (control) MDBK cells and incubate.

-

Quantification : After incubation, fix and stain the cells. The number of intracellular sporozoites is quantified using microscopy or a quantitative PCR-based method to determine the inhibition of invasion.

In Vitro Anticancer Cytotoxicity Assay

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay

-

Cell Seeding : Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a range of concentrations of the this compound derivatives and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[3]

-

Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : The absorbance is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

As a polyether ionophore, the primary mechanism of action for this compound and its derivatives is the disruption of cellular ion homeostasis. This leads to a cascade of downstream effects culminating in cell death.

Caption: General mechanism of action for polyether ionophores.

Conclusion and Future Directions

While the direct study of this compound derivatives is in its infancy, the parent compound's diverse biological activities and the advancements in understanding its biosynthesis provide a strong impetus for further research. The generation of novel this compound analogs through biosynthetic and semi-synthetic methods, coupled with rigorous biological evaluation using the protocols outlined in this guide, holds the promise of developing new and effective therapeutic agents for infectious diseases, parasitic infections, and cancer. Future work should focus on creating a library of derivatives and conducting comprehensive structure-activity relationship (SAR) studies to identify lead compounds with enhanced potency and selectivity.

References

The Architecture of a Potent Antitumor Antibiotic: A Technical Guide to the Biosynthesis and Metabolic Engineering of Endusamycin

For Researchers, Scientists, and Drug Development Professionals

Endusamycin, a complex polyether ionophore antibiotic produced by Streptomyces endus subsp. aureus, has garnered significant attention for its pronounced antitumor activities. However, its therapeutic potential has been hampered by low production titers in wild-type strains. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound and the metabolic engineering strategies that have successfully transformed it into a high-yield product, offering a blueprint for the industrial-scale production of this promising therapeutic agent.

The this compound Biosynthetic Blueprint: A Genetic and Enzymatic Overview

The production of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC) within the S. endus subsp. aureus genome. This cluster contains the genetic instructions for the assembly of the complex polyketide backbone and its subsequent modifications.

The this compound Biosynthetic Gene Cluster

The this compound BGC is comprised of 34 open reading frames (ORFs), featuring 11 polyketide synthase (PKS) subunits (endA1-A11). These PKS enzymes function as a molecular assembly line, utilizing a loading module and 14 extension modules to construct the polyketide chain. The biosynthesis initiates with an acetyl-ACP starter unit, followed by the sequential addition of four malonyl-CoA and ten methylmalonyl-CoA extender units.[1]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process, characteristic of polyether antibiotics. It begins with the assembly of a linear polyketide chain by the modular type I PKS. This is followed by a series of post-PKS modifications, primarily epoxidation and subsequent epoxide-opening cyclization reactions, to form the characteristic cyclic ether rings of the this compound molecule.[2][3]

References

Methodological & Application

Protocol for Endusamycin Fermentation from Streptomyces endus subsp. aureus

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Endusamycin is a polyether ionophore antibiotic produced by Streptomyces endus subsp. aureus. It has demonstrated significant antitumor activities, making it a compound of interest for drug development. This document provides detailed protocols for the fermentation, extraction, and quantification of this compound. The methodologies are based on established research aimed at optimizing the production of this promising secondary metabolite. Metabolic engineering strategies, such as the deletion of competing biosynthetic gene clusters and the duplication of the this compound biosynthetic gene cluster, have been shown to significantly increase yields. Furthermore, systematic optimization of fermentation medium components is crucial for maximizing production.[1] The high-yielding strain YC1109, developed through these strategies, can achieve titers of up to 5469 mg/L in shake-flask fermentation and 5011 mg/L in fed-batch fermentation, a 246% increase compared to the original strain.[1][2]

Experimental Protocols

Inoculum and Seed Culture Preparation

This protocol describes the preparation of the seed culture required to inoculate the main production fermentation.

1.1. Materials

-

Streptomyces endus subsp. aureus strain (e.g., ATCC 39574 or a metabolically engineered high-yielding strain)

-

SFM (Soybean Flour Mannitol) agar plates

-

Seed Culture Medium (see Table 2 for composition)

-

Sterile water

-

Sterile grinder

-

Erlenmeyer flasks

-

Shaker incubator

1.2. Protocol

-

Streak the Streptomyces endus subsp. aureus preservation stock onto SFM agar plates.

-

Incubate the plates at 30°C for 7 days to obtain single colonies.

-

Inoculate fresh SFM agar medium with single colonies and incubate at 30°C for an additional 7 days.

-

Select four well-grown colonies and suspend them in sterile water.

-

Homogenize the suspension using a sterile grinder.

-

Inoculate 100 mL of seed medium in an Erlenmeyer flask with the homogenized spore suspension.

-

Incubate the seed culture at 30°C with shaking at 250 rpm for 30 hours.

Shake-Flask Fermentation

This protocol details the production of this compound in a shake-flask culture.

2.1. Materials

-

Prepared seed culture

-

Production Medium (see Table 3 for composition)

-

Erlenmeyer flasks

-

Shaker incubator

2.2. Protocol

-

Inoculate the production medium with 5% (v/v) of the seed culture.

-

Incubate the flasks at 30°C with shaking at 250 rpm.

-

The fermentation is typically carried out for a specific duration, which can be optimized (e.g., up to 173 hours for high-yielding strains).

-

Monitor the production of this compound periodically by taking samples for extraction and HPLC analysis.

Fed-Batch Fermentation

For larger-scale production, a fed-batch fermentation strategy is employed to achieve high cell density and product yield.

3.1. Materials

-

Prepared seed culture

-

Fed-Batch Fermentation Medium (see Table 4 for composition)

-

50 L Bioreactor

-

Glucose feeding solution

3.2. Protocol

-

Prepare the 50 L bioreactor with 35 L of fermentation medium.

-

Inoculate the bioreactor with 10% (v/v) of the seed culture.

-

Maintain the fermentation temperature at 30°C.

-

Control the dissolved oxygen (DO) concentration above 40% by adjusting the agitation speed (200-550 rpm) and airflow rate (1.6-2.2 m³/h).

-

In the middle and late stages of fermentation, maintain the glucose concentration between 1% and 2% by feeding a concentrated glucose solution.

-

Monitor cell growth (e.g., by measuring cell dry weight) and this compound production throughout the fermentation process.

This compound Extraction and Quantification

This protocol describes the extraction of this compound from the fermentation broth and its quantification using High-Performance Liquid Chromatography (HPLC).

4.1. Materials

-

Fermentation broth

-

Methanol

-

Centrifuge

-

Ultrasonic extractor

-

0.22 μm microporous membrane filters

-

HPLC system

-

ChromCore Polar C18 column (250 mm × 4.6 mm, 5 μm)

-

Acetonitrile

-

Formic acid

4.2. Protocol

-

Centrifuge the fermentation broth at 4000 rpm for 15 minutes to collect the mycelia.

-

Add an appropriate amount of methanol to the mycelia.

-

Perform ultrasonic extraction for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.22 μm microporous membrane.

-

Analyze the filtrate using HPLC with a ChromCore Polar C18 column.

-

The mobile phase consists of an acetonitrile-water (0.1% formic acid) system at a flow rate of 1 mL/min.

Data Presentation

Table 1: Optimized Fermentation Parameters for this compound Production

| Parameter | Shake-Flask Fermentation | Fed-Batch Fermentation |

| Inoculum Size | 5% (v/v) | 10% (v/v) |

| Temperature | 30°C | 30°C |

| Agitation | 250 rpm | 200 - 550 rpm |

| pH | Not specified, likely maintained around 7.0 | Maintained around 7.2 |

| Dissolved Oxygen | Not controlled | Maintained > 40% |

| Fermentation Time | Up to 173 hours | Up to 173 hours |

| Max Titer Achieved | 5469 mg/L | 5011 mg/L |

Table 2: Seed Culture Medium Composition

| Component | Concentration |

| Starch | 10.0 g/L |

| K₂HPO₄ | 1.0 g/L |

| MgSO₄·7H₂O | 1.0 g/L |

| NaCl | 1.0 g/L |

| (NH₄)₂SO₄ | 2.0 g/L |

| CaCO₃ | 2.0 g/L |

| FeSO₄·7H₂O | 0.001 g/L |

| MnCl₂·7H₂O | 0.001 g/L |

| ZnSO₄·7H₂O | 0.001 g/L |

Note: This is a general medium for Streptomyces seed culture and may be optimized for this compound production.

Table 3: Shake-Flask Production Medium Composition (Optimized)

| Component | Concentration (w/v) |

| Glucose | 4% |

| Soybean Flour | 1% |

| Yeast Extract | 0.25% |

| CaCO₃ | 0.3% |

| KNO₃ | 0.01% |

| pH | 7.2 |

Table 4: Fed-Batch Fermentation Medium Composition (Initial)

| Component | Concentration (w/v) |

| Glucose | 4% |

| Soybean Flour | 1% |

| Yeast Extract | 0.25% |

| CaCO₃ | 0.3% |

| KNO₃ | 0.01% |

| pH | 7.2 |

Note: The fed-batch strategy involves feeding a concentrated glucose solution to maintain its concentration between 1-2% during the middle and late stages of fermentation.

Table 5: HPLC Analysis Parameters

| Parameter | Value |

| Column | ChromCore Polar C18 (250 mm × 4.6 mm, 5 μm) |

| Mobile Phase | Acetonitrile-H₂O (0.1% formic acid) |

| Flow Rate | 1 mL/min |

| Detection | Not specified, likely UV detection |

Visualizations

Caption: Experimental workflow for this compound production.

References

Application Note: Cell-Based Assay for Determining Endusamycin Anticancer IC50 Values

Abstract

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Endusamycin, an anti-tumor antibiotic, using a cell-based MTT assay. This compound exerts its anticancer effects by inhibiting Topoisomerase I, an enzyme crucial for DNA replication and transcription.[1][2] This inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a sensitive, quantitative, and reliable colorimetric method for assessing cell viability.[5] The protocol outlined below is designed for researchers in oncology, drug discovery, and pharmacology to accurately quantify the cytotoxic potential of this compound against various cancer cell lines.

Principle of the Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[5] The amount of formazan produced is directly proportional to the number of living cells.[5] Following solubilization, the formazan concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[6] By treating cancer cells with a serial dilution of this compound, a dose-response curve can be generated, from which the IC50 value—the concentration of the drug that inhibits cell growth by 50%—is calculated.[6][7]

Mechanism of Action: this compound Signaling Pathway

This compound functions as a Topoisomerase I (Topo I) inhibitor. Topo I is essential for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[1] this compound stabilizes the Topo I-DNA covalent complex, preventing the re-ligation of the DNA strand.[1] This stabilized complex acts as a physical barrier to the replication machinery, leading to DNA double-strand breaks, cell cycle arrest, and the activation of the intrinsic apoptotic pathway.[1][3]

Caption: this compound inhibits Topoisomerase I, causing DNA damage and cell cycle arrest, leading to apoptosis.

Materials and Reagents

-

Cell Lines: Selected cancer cell lines (e.g., MCF-7, HeLa, A549).

-

This compound: Stock solution prepared in sterile DMSO.

-

Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL in sterile PBS.[8]

-

Dimethyl Sulfoxide (DMSO), cell culture grade.

-

Phosphate-Buffered Saline (PBS), sterile.

-

Trypsin-EDTA (0.25%).

-

-

Equipment:

-

Sterile 96-well flat-bottom plates.

-

Humidified incubator (37°C, 5% CO2).

-

Microplate reader (absorbance at 570 nm, reference at 630 nm).

-

Laminar flow hood.

-

Multichannel pipette.

-

Experimental Protocol

The following protocol details the steps for conducting the MTT assay to determine the IC50 of this compound.

Caption: Workflow for determining IC50 values using the MTT cell viability assay.

Step-by-Step Procedure:

-

Cell Seeding:

-

Harvest log-phase cells using Trypsin-EDTA and perform a cell count.

-

Dilute the cell suspension to the optimal seeding density (typically 3,000–10,000 cells/well).[6]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow cell attachment.[6]

-

-

Drug Preparation and Treatment:

-

Prepare a series of this compound dilutions in culture medium from a high-concentration stock. A 2-fold or 3-fold serial dilution is recommended to cover a wide concentration range.

-

Include "vehicle control" wells containing cells treated with the highest concentration of DMSO used in the dilutions (typically <0.5%).

-

Include "untreated control" wells containing only cells and fresh medium, representing 100% viability.

-

Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions.

-

-

Incubation:

-

MTT Assay:

-

After incubation, add 10-20 µL of the 5 mg/mL MTT reagent to each well.[6][8]

-

Incubate the plate for another 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Carefully aspirate the medium without disturbing the formazan crystals at the bottom of the wells.

-

Add 150 µL of DMSO to each well to dissolve the formazan.[6][8]

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.[8]

-

-

Data Acquisition:

Data Analysis and Presentation

-

Calculate Percent Viability:

-

Average the absorbance readings for each condition (including controls).

-

Subtract the average absorbance of the blank (medium only) wells from all other readings.

-

Calculate the percentage of cell viability for each drug concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

-

-

Determine IC50 Value:

-

Plot the percent viability against the logarithm of the this compound concentration.

-

Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to fit a dose-response curve and determine the IC50 value.[7]

-

Example Data Tables:

The following tables present sample data for determining the IC50 of this compound.

Table 1: Dose-Response Data for this compound against A549 Lung Cancer Cells (48h Treatment)

| This compound Conc. (µM) | Log Concentration | Mean Absorbance (570 nm) | % Viability |

| 0 (Control) | - | 1.250 | 100.0% |

| 0.01 | -2.00 | 1.188 | 95.0% |

| 0.1 | -1.00 | 0.975 | 78.0% |

| 0.5 | -0.30 | 0.650 | 52.0% |

| 1.0 | 0.00 | 0.475 | 38.0% |

| 5.0 | 0.70 | 0.150 | 12.0% |

| 10.0 | 1.00 | 0.088 | 7.0% |

| 50.0 | 1.70 | 0.063 | 5.0% |

Table 2: Summary of this compound IC50 Values Across Different Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| A549 | Lung Carcinoma | 0.55 |

| MCF-7 | Breast Adenocarcinoma | 0.82 |

| HeLa | Cervical Carcinoma | 0.68 |

| HCT116 | Colorectal Carcinoma | 1.15 |

Note: The data presented above are for illustrative purposes only and may not reflect the actual IC50 values of this compound.

References

- 1. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Endusamycin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro antibacterial susceptibility testing of Endusamycin, a novel polyether ionophore antibiotic. This compound has demonstrated activity against Gram-positive and anaerobic bacteria. The following sections detail the mechanism of action, experimental protocols for determining key susceptibility parameters, and data presentation guidelines.

Introduction to this compound and its Mechanism of Action

This compound is a polycyclic ether antibiotic produced by Streptomyces endus subsp. aureus. As a member of the polyether ionophore class of antibiotics, its primary mechanism of action involves the disruption of ion gradients across the bacterial cell membrane.

Mechanism of Action:

Polyether ionophores like this compound are lipid-soluble molecules that can form complexes with cations (e.g., K+, Na+, H+) and transport them across the hydrophobic lipid bilayer of the bacterial cell membrane. This transport disrupts the essential ion concentration gradients maintained by the bacterial cell, leading to a cascade of detrimental effects:

-

Dissipation of Membrane Potential: The movement of ions down their concentration gradients dissipates the electrochemical potential across the cell membrane, which is crucial for vital cellular processes.

-

Disruption of ATP Synthesis: The collapse of the proton motive force, a key component of the ion gradient, inhibits ATP synthase activity, leading to energy depletion.

-

pH Imbalance: The transport of protons can lead to acidification of the cytoplasm, denaturing proteins and inhibiting enzymatic activity.

-

Osmotic Instability: The uncontrolled movement of ions can lead to osmotic imbalances, causing cell swelling and lysis.

This disruption of fundamental cellular processes ultimately results in the inhibition of bacterial growth (bacteriostatic effect) and, at higher concentrations, cell death (bactericidal effect).

Application Notes and Protocols: Western Blot Analysis of Endusamycin's Effect on Wnt Pathway Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.[1] Aberrant activation of this pathway is implicated in the progression of numerous cancers.[2] A key mediator of the canonical Wnt pathway is β-catenin. In the pathway's "off" state, a destruction complex, including GSK3β (Glycogen Synthase Kinase 3β), phosphorylates β-catenin, targeting it for proteasomal degradation.[3][4] When Wnt ligands activate the pathway, this degradation is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it activates the transcription of target genes such as Cyclin D1, promoting cell cycle progression.[5]

Endusamycin, a polycyclic ether antibiotic, has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, exhibiting significant antitumor activity. This makes it a compound of high interest for cancer research and drug development.

Western blotting is a powerful technique to investigate the effects of compounds like this compound on the Wnt signaling cascade. This method allows for the quantification of changes in the expression levels of key regulatory proteins within the pathway, providing insights into the compound's mechanism of action. These application notes provide a detailed protocol for utilizing Western blot analysis to assess the impact of this compound on the expression of β-catenin, phosphorylated GSK3β (p-GSK3β), total GSK3β, and Cyclin D1 in cancer cell lines.

Key Experiments and Methodologies

Experimental Workflow

The overall experimental workflow for analyzing the effect of this compound on Wnt pathway proteins is depicted below.

Caption: A diagram illustrating the sequential steps of the Western blot analysis.

Detailed Protocol: Western Blotting for Wnt Pathway Proteins

This protocol outlines the steps for treating a cancer cell line with this compound and subsequently performing a Western blot to analyze the expression of β-catenin, p-GSK3β, GSK3β, and Cyclin D1.

1. Cell Culture and Treatment:

-

Seed the chosen cancer cell line (e.g., a colon or breast cancer cell line with an active Wnt pathway) in 6-well plates at an appropriate density to achieve 70-80% confluency at the time of treatment.

-

Culture the cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

-

Once the desired confluency is reached, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control group.

2. Protein Extraction and Quantification:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer:

-

Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load the samples onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. The transfer can be performed using a wet or semi-dry transfer system.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for β-catenin, p-GSK3β, GSK3β, and Cyclin D1 overnight at 4°C with gentle agitation. Use the antibody dilutions recommended by the manufacturer.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

5. Signal Detection and Data Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-